molecular formula C9H13N3O2S B3255882 1-(Pyridine-3-sulfonyl)piperazine CAS No. 26103-50-4

1-(Pyridine-3-sulfonyl)piperazine

Cat. No.: B3255882
CAS No.: 26103-50-4
M. Wt: 227.29 g/mol
InChI Key: IJCSWJUPKXRQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in medicinal chemistry. nih.govresearchgate.net Its prevalence is so significant that it has been classified as the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The enduring popularity of the piperazine scaffold can be attributed to several key factors that make it a "privileged structure" in drug design. nih.govresearchgate.net

One of the primary advantages of the piperazine moiety is its ability to favorably modulate the physicochemical properties of a drug candidate. nih.gov Being a water-soluble heterocycle, the incorporation of a piperazine ring can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability. researchgate.net Furthermore, the basic nature of the nitrogen atoms allows for the formation of salts, which can further improve solubility and facilitate formulation. researchgate.net The two nitrogen atoms also provide handles for chemical modification, allowing medicinal chemists to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net

From a pharmacodynamic perspective, the piperazine ring is a versatile scaffold that can be strategically employed to orient pharmacophoric groups in the correct spatial arrangement for optimal interaction with biological targets. nih.gov Its conformational flexibility, which can be constrained by incorporating it into more rigid polycyclic structures, allows it to adapt to the binding sites of various proteins. nih.gov This adaptability is evidenced by the wide range of therapeutic areas where piperazine-containing drugs have made a significant impact, including:

Antipsychotics: (e.g., Clozapine) nih.gov

Antidepressants: (e.g., Vortioxetine) nih.gov

Anxiolytics: (e.g., Buspirone) nih.gov

Anticancer agents plos.orgnih.gov

Antihistamines researchgate.net

Antiviral agents researchgate.net

Antifungal agents researchgate.net

The ability of the piperazine ring to engage in various interactions, including hydrophobic and charge-transfer interactions with target enzymes, further underscores its importance in drug discovery. researchgate.net

Strategic Importance of the Sulfonamide Linkage in Bioactive Organic Compounds

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, with a rich history dating back to the discovery of the antibacterial sulfa drugs. nih.gov This functional group is a key component in a multitude of clinically used drugs and continues to be a focus of drug discovery efforts due to its diverse biological activities and favorable chemical properties.

The sulfonamide group is a versatile pharmacophore that can participate in a variety of non-covalent interactions with biological macromolecules. The two oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This allows for strong and specific binding to the active sites of enzymes and receptors. A classic example is the inhibition of dihydropteroate (B1496061) synthase by antibacterial sulfonamides, where the sulfonamide group acts as a structural mimic of the natural substrate, p-aminobenzoic acid (PABA). nih.gov

Beyond its role in antibacterial agents, the sulfonamide linkage is integral to drugs with a wide array of pharmacological applications, including:

Diuretics: (e.g., Torasemide)

Antidiabetic agents

Anticonvulsants

Anti-inflammatory drugs

Anticancer agents (particularly as carbonic anhydrase inhibitors) mdpi.com

Antiviral agents nih.gov

One of the key strategic advantages of the sulfonamide group is its metabolic stability. Compared to the more labile amide bond, the sulfonamide linkage is generally more resistant to enzymatic cleavage in vivo, leading to improved pharmacokinetic profiles and longer duration of action. nih.gov Furthermore, the sulfonamide moiety can be readily synthesized from a wide variety of sulfonyl chlorides and amines, providing a high degree of structural diversity for the exploration of structure-activity relationships (SAR).

Overview of 1-(Pyridine-3-sulfonyl)piperazine and Related Derivatives in Academic Investigation

The conjugation of the piperazine scaffold with a pyridine-3-sulfonyl moiety has led to the development of a series of compounds that have been investigated for various therapeutic applications, most notably as anticancer agents and enzyme inhibitors. Research in this area has focused on the synthesis of derivatives and the evaluation of their biological activities, often revealing important structure-activity relationships.

A significant area of investigation for these compounds is their potential as carbonic anhydrase (CA) inhibitors . mdpi.comnih.govnih.govnih.govmdpi.com CAs are a family of metalloenzymes that play a crucial role in various physiological and pathological processes, and their inhibition has been a target for the treatment of glaucoma, epilepsy, and, more recently, cancer. mdpi.comnih.govnih.govmdpi.com Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis. mdpi.comnih.gov Pyridine-3-sulfonamides have been identified as a promising class of CA inhibitors. mdpi.comnih.govnih.govnih.govmdpi.com For instance, 4-piperazin-1-yl-pyridine-3-sulfonamides have demonstrated moderate anticancer activity, which is thought to be, at least in part, mediated by the inhibition of cancer-associated CAs. nih.gov

In the context of anticancer research , derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. plos.orgnih.govnih.govmdpi.com One notable study involved the synthesis of a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. nih.gov Within this series, compounds possessing a piperazine ring at the 4-position of the pyridine (B92270) moiety were investigated. nih.gov The most prominent compound from this research, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, exhibited significant activity and selectivity against leukemia, colon cancer, and melanoma cell lines, with GI₅₀ values in the micromolar range. nih.gov This highlights the potential of the this compound scaffold as a template for the design of new anticancer agents.

The versatility of the pyridine-piperazine combination has also been explored in the context of urease inhibitors . nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by Helicobacter pylori. nih.gov While not directly involving a sulfonyl linkage, studies on pyridylpiperazine hybrids have shown that the combination of these two rings can lead to potent enzymatic inhibition, suggesting a broader potential for this structural motif in medicinal chemistry. nih.gov

The research findings for derivatives of this compound and related compounds are summarized in the table below:

Compound/Derivative ClassTherapeutic Target/ApplicationKey Findings
4-Piperazin-1-yl-pyridine-3-sulfonamidesAnticancer, Carbonic Anhydrase InhibitionExhibited moderate anticancer activity and were identified as efficient and selective carbonic anhydrase inhibitors. nih.gov
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideAnticancerShowed good activity and selectivity against leukemia, colon cancer, and melanoma subpanels. nih.gov
Pyridylpiperazine HybridsUrease InhibitionDemonstrated potent urease inhibitory activity, with some derivatives showing better efficacy than the standard inhibitor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-15(14,9-2-1-3-11-8-9)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSWJUPKXRQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300989
Record name 1-(3-Pyridinylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-50-4
Record name 1-(3-Pyridinylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26103-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyridine 3 Sulfonyl Piperazine and Its Analogs

General Synthetic Routes to Sulfonylpiperazine Architectures

The formation of the sulfonylpiperazine core is a common objective in medicinal chemistry. This structure is typically assembled through reactions that create a stable sulfur-nitrogen bond.

Nucleophilic Substitution Reactions Involving Piperazine (B1678402)

Nucleophilic substitution is a foundational class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile, resulting in the displacement of a leaving group. In the context of sulfonylpiperazine synthesis, the piperazine molecule, with its two secondary amine nitrogens, acts as the nucleophile. The lone pair of electrons on a nitrogen atom attacks an electrophilic sulfur atom, typically part of a sulfonyl group (SO₂-X), where X is a good leaving group.

This reaction is a type of nucleophilic substitution at a sulfur atom. The rate and success of the reaction depend on several factors, including the nucleophilicity of the piperazine, the electrophilicity of the sulfur center, the stability of the leaving group, and the reaction conditions such as solvent and temperature.

Condensation Reactions with Sulfonyl Chlorides

A primary and highly effective method for forming sulfonylpiperazines is the condensation reaction between piperazine and a sulfonyl chloride (R-SO₂Cl). This is a specific and widely used example of the nucleophilic substitution reaction discussed above. In this reaction, a nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).

The general mechanism involves:

Nucleophilic Attack: The piperazine nitrogen attacks the sulfur atom of the sulfonyl chloride.

Elimination: A chloride ion is displaced, and a proton is lost from the nitrogen atom, often facilitated by a base present in the reaction mixture to neutralize the generated HCl.

This reaction is robust and is used in the synthesis of numerous pharmaceutical compounds, including the well-known drug Sildenafil, which involves the condensation of 1-methylpiperazine (B117243) with a substituted benzenesulfonyl chloride. nih.gov The presence of a base, such as pyridine (B92270) or triethylamine, is often required to scavenge the HCl byproduct. chemicalbook.com

Synthesis of Pyridine-3-sulfonyl Intermediates and Precursors

The critical precursor for the synthesis of 1-(Pyridine-3-sulfonyl)piperazine is pyridine-3-sulfonyl chloride. Several methods exist for its preparation, typically starting from either pyridine-3-sulfonic acid or 3-aminopyridine (B143674).

One common route involves the chlorination of pyridine-3-sulfonic acid. This is often achieved by heating the sulfonic acid with a strong chlorinating agent like phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃). google.comgoogle.com This reaction effectively converts the sulfonic acid group (-SO₃H) into the desired sulfonyl chloride group (-SO₂Cl). A patented method describes refluxing pyridine-3-sulfonic acid with PCl₅ and POCl₃ for several hours to yield the product. google.com

Another established method starts with 3-aminopyridine. This approach involves a diazotization reaction, where the amino group is converted into a diazonium salt, followed by a sulfonyl-chlorination step. A typical procedure involves treating 3-aminopyridine with sodium nitrite (B80452) and an acid to form the diazonium salt, which is then reacted with a source of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) and a chloride source. ambeed.com A detailed patent describes reacting a diazonium fluoroborate salt (prepared from 3-aminopyridine) with thionyl chloride in the presence of cuprous chloride at low temperatures (0-5 °C) to afford pyridine-3-sulfonyl chloride in high yield. google.comambeed.com

Starting MaterialReagentsKey ConditionsProduct
Pyridine-3-sulfonic acidPhosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃)Heating/RefluxPyridine-3-sulfonyl chloride
3-Aminopyridine1. Sodium nitrite, Acid (e.g., HBF₄) 2. Thionyl chloride (SOCl₂), Cuprous chloride (CuCl)1. Diazotization 2. Sulfonyl-chlorination at 0-5 °CPyridine-3-sulfonyl chloride

Specific Approaches for the Synthesis of this compound

The direct synthesis of this compound is achieved by the condensation of its two constituent parts: pyridine-3-sulfonyl chloride and piperazine. This reaction is a direct application of the general condensation methodology described in section 2.1.2.

In a typical procedure, pyridine-3-sulfonyl chloride is added to a solution containing piperazine. nih.gov Since piperazine has two nucleophilic nitrogen atoms, using an excess of piperazine is a common strategy to favor the formation of the mono-substituted product and minimize the formation of the 1,4-disubstituted byproduct. The reaction is generally performed in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, at room temperature. nih.gov A base, which can be the excess piperazine itself or an added tertiary amine like triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

The reaction mixture is typically stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com Following the reaction, a standard workup procedure involving washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure is performed. The final product can then be purified by silica (B1680970) gel column chromatography. nih.gov

Derivatization Strategies for Structural Diversification

Once this compound is synthesized, its structure can be further modified to create a library of analogs. The most common site for derivatization is the second, unsubstituted nitrogen atom of the piperazine ring.

Modifications at the Piperazine Nitrogen Atoms

The secondary amine (-NH) of the this compound core is a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of structure-activity relationships in drug discovery programs. Common modifications include N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide or sulfonate. chemicalbook.comnih.gov The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide or other leaving group. Another powerful method is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. chemicalbook.com More recently, "borrowing hydrogen" reactions using non-precious metal catalysts, such as manganese complexes, have emerged as a sustainable method for the N-alkylation of amines using alcohols. nih.gov

N-Acylation and N-Sulfonylation: The free nitrogen can also react with acyl chlorides, acid anhydrides, or other sulfonyl chlorides to form amides or disulfonamides, respectively. For example, reacting the piperazine core with various substituted sulfonyl chlorides in the presence of a base like pyridine leads to the corresponding N-sulfonylated derivatives. chemicalbook.com

These derivatization strategies enable the synthesis of a diverse array of molecules from a common intermediate, facilitating the fine-tuning of chemical properties.

Substitutions on the Pyridine Ring System

The generation of analogs of this compound often involves modifications to the pyridine ring itself. These substitutions are typically introduced to precursor molecules prior to the formation of the final sulfonylpiperazine entity. Synthetic strategies frequently begin with a substituted pyridine, which is then elaborated to include the desired sulfonyl chloride group for subsequent reaction with piperazine.

A key intermediate for these syntheses is 3-aminopyridine, which can be converted into a variety of substituted pyridines. One notable method is the anhydrous diazotization of 3-aminopyridines to create a diazonium salt intermediate. google.com This reactive intermediate can then be coupled with alcohols to produce 3-alkoxypyridine derivatives. google.com For instance, the reaction of a 3-pyridinediazonium (B14673259) salt with 2,2,2-trifluoroethanol (B45653) yields 3-(2,2,2-trifluoroethoxy)pyridine. google.com This approach is versatile and can be applied to 3-aminopyridines that already contain other substituents, such as a chlorine atom at the 2-position, leading to products like 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. google.com

Broader synthetic protocols for creating polysubstituted pyridine rings, which can serve as foundational structures, include one-pot three-component cyclocondensation reactions. core.ac.uk The Bohlmann-Rahtz reaction, for example, combines a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce highly substituted pyridines with controlled regiochemistry. core.ac.uk Other advanced methods, such as rhodium-catalyzed C-H functionalization, allow for the direct introduction of substituents like fluorine onto the pyridine core. ijpsonline.com These varied approaches provide a robust toolkit for accessing a wide array of substituted pyridine-3-sulfonyl chloride precursors, which are the essential building blocks for this class of analogs.

Table 1: Examples of Substituted Pyridine Precursors and Synthetic Methods

Substituted Pyridine ProductKey PrecursorSynthetic Method
3-(2,2,2-trifluoroethoxy)pyridine3-AminopyridineAnhydrous diazotization followed by reaction with alcohol. google.com
2-chloro-3-(2,2,2-trifluoroethoxy)pyridine2-Chloro-3-aminopyridineAnhydrous diazotization followed by reaction with alcohol. google.com
3-Fluoropyridineα-Fluoro-α,β-unsaturated oximeRh(III)-catalyzed C-H functionalization with a terminal alkyne. ijpsonline.com
Polysubstituted Pyridines1,3-Dicarbonyl compound, AlkynoneBohlmann-Rahtz three-component cyclocondensation. core.ac.uk

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The incorporation of additional aromatic and heteroaromatic rings onto the this compound scaffold is a common strategy for creating structural diversity. These moieties are typically attached to the second nitrogen atom of the piperazine ring.

Standard methods for forming the crucial carbon-nitrogen bond include palladium-catalyzed Buchwald-Hartwig coupling, the copper-catalyzed Ullmann–Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic halides. mdpi.com SNAr is particularly effective for attaching heteroaromatic rings like pyrimidines. For example, the reaction of a piperazine derivative with a 2-chloropyrimidine (B141910) is a documented method for synthesizing certain kinase inhibitors. mdpi.com

The concept of bioisosteric replacement is also a guiding principle in the design of these analogs. Research has shown that replacing a phenyl group with other aromatic systems, such as pyridyl or thienyl groups, can lead to compounds with potent biological activity. nih.gov This highlights the value of exploring a range of aromatic and heteroaromatic substituents.

The synthesis of molecules containing a pyridine moiety linked to other heterocycles like 1,3,4-thiadiazole (B1197879) and 1,3-thiazole further illustrates the chemical diversity that can be achieved. mdpi.com More complex structures can also be assembled. For instance, a pyridine ring bearing two thioamide groups can react with sulfonyl azides to form a molecule containing two N-sulfonyl amidine fragments, effectively linking multiple functional groups through the central pyridine core. nih.gov These methodologies provide a versatile platform for attaching a wide array of aromatic and heteroaromatic systems to the piperazine nitrogen, enabling extensive exploration of the chemical space around the core scaffold.

Table 2: Methodologies for Incorporating Aromatic/Heteroaromatic Groups

Incorporated MoietySynthetic MethodPrecursor Example
General Aryl GroupsBuchwald-Hartwig AminationAryl halide (e.g., Bromobenzene)
Electron-Deficient Heteroaryl (e.g., Pyrimidinyl)Nucleophilic Aromatic Substitution (SNAr)Heteroaromatic halide (e.g., 2-Chloropyrimidine) mdpi.com
Thienyl GroupBioisosteric Replacement StrategyThiophene-based building block nih.gov
Pyridyl GroupBioisosteric Replacement StrategyPyridine-based building block nih.gov
1,3,4-ThiadiazoleMulti-step synthesis involving cyclizationThiazole/Thiadiazole precursors mdpi.com

Pre Clinical Pharmacological Investigations of 1 Pyridine 3 Sulfonyl Piperazine Analogs

Antineoplastic Activity Studies

The primary focus of pre-clinical investigations into 1-(Pyridine-3-sulfonyl)piperazine analogs has been their potential to inhibit cancer cell growth. These studies are fundamental to identifying lead compounds for further development.

The initial evaluation of potential anticancer compounds typically involves in vitro screening against a panel of human cancer cell lines. This approach allows for the assessment of a compound's cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Analogs of this compound have been subjected to such testing across various cancer types.

Analogs of this compound have demonstrated notable activity against breast cancer cell lines. In a study involving a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, significant cell growth inhibitory activity was observed in breast cancer lines including MCF7 and T47D. researchgate.net For instance, the introduction of a chlorine atom to a phenylpiperazinyl substituent in certain pyridine-3-sulfonamide (B1584339) derivatives resulted in an increased antiproliferative effect against the T-47D breast cancer cell line. nih.gov

Other research has focused on different piperazine-containing structures, which have also shown efficacy. For example, piperazine-linked quinolinequinones were studied for their cytotoxic effects on MCF7 and T-47D cells. nih.gov Similarly, novel 3-(piperazinylmethyl)benzofuran derivatives were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, which is known for CDK2 dysregulation. nih.gov Furthermore, some 3-aminoimidazo[1,2-α]pyridine compounds, which may contain piperazine-like moieties as part of their broader structure, have shown cytotoxicity against MCF-7 cells. nih.gov

Cytotoxic Activity of Piperazine (B1678402) Analogs on Breast Cancer Cell Lines

Compound TypeCell LineObserved EffectReference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesMCF7, T47DSignificant cell growth inhibitory activity. researchgate.net
N-[(4-chlorophenyl)carbamoyl]-4-[4-(phenylpiperazin-1-yl)]pyridine-3-sulfonamide derivativeT-47DIncreased antiproliferative activity with chlorine substitution. nih.gov
3-(Piperazinylmethyl)benzofuran derivativesMCF-7Cytotoxic activity with IC50 values ranging from 2.92–127.65 µM. nih.gov
Piperazine-linked quinolinequinonesMCF7, T-47DPotent inhibitors of cancer cell growth. nih.gov

The cytotoxic potential of piperazine-based compounds has also been explored in the context of liver cancer. Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity against a panel of liver cancer cell lines, including HepG2. researchgate.net

In other research, novel pyridine (B92270) and pyrazolyl pyridine conjugates were synthesized and evaluated for their cytotoxicity against HepG2 cells, with some compounds showing potent activity. nih.gov Specifically, one compound exhibited a strong inhibitory effect with an IC50 value of 0.18 μM against HepG2 cells and was found to induce apoptosis. nih.gov Additionally, a series of thieno[3,2-b]pyridine (B153574) derivatives were assessed for their in vitro cell growth inhibition on human HepG2 cells, identifying compounds with potent anti-hepatocellular carcinoma activity. nih.gov

Cytotoxic Activity of Piperazine Analogs on Liver Cancer Cell Lines

Compound TypeCell LineKey FindingReference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHepG2Significant cell growth inhibitory activity. researchgate.net
Pyridine and pyrazolyl pyridine conjugatesHepG2Potent cytotoxicity, with one compound showing an IC50 of 0.18 μM. nih.gov
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivativesHepG2One derivative was more potent than the control drug ellipticine (B1684216) (GI50 of 1.2 μM). nih.gov

A significant study conducted by the U.S. National Cancer Institute evaluated a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. nih.govnih.gov Within this series, the compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) showed a noteworthy activity profile and selectivity towards the leukemia and colon cancer subpanels. nih.govnih.gov The average GI50 values for this compound against these subpanels were in the range of 13.6 to 14.9 µM. nih.govnih.gov

Further structure-activity relationship analysis revealed that modifications to the piperazine moiety and its substituents significantly influenced the antiproliferative activity against various colon cancer cell lines such as HCT-116, HCT-15, KM12, and SW-620. nih.gov For example, the introduction of a 3,4-dichlorophenyl group on the piperazine ring led to a substantial increase in activity across all tested cell lines. nih.gov Similarly, piperazine-linked quinolinequinones displayed excellent anticancer activity against most leukemia cell lines in the NCI-60 screen. nih.gov

Activity of Pyridine-3-sulfonyl Piperazine Analogs on Leukemia and Colon Cancer Cells

Compound NameCancer SubpanelActivity Metric (Average GI50)Reference
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideLeukemia13.6 µM nih.govnih.gov
Colon Cancer14.9 µM nih.govnih.gov

The A549 lung adenocarcinoma cell line is a standard model for testing potential anticancer agents. Research into 3-(piperazinylmethyl)benzofuran derivatives showed these compounds possess cytotoxic activity against A549 cells, with IC50 values ranging from 1.71 to 126.89 µM. nih.gov Another study on novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties identified a compound that displayed the strongest cytotoxicity against the A549 cancer cell line, inducing late apoptosis and causing cell cycle arrest. nih.gov Furthermore, a series of triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against A549 cells, among others. nih.gov

Cytotoxic Activity of Piperazine Analogs on Lung Adenocarcinoma Cell Lines

Compound TypeCell LineKey FindingReference
3-(Piperazinylmethyl)benzofuran derivativesA549Cytotoxic activity with IC50 values ranging from 1.71–126.89 µM. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives containing urea moietiesA549A lead compound showed strong cytotoxicity (IC50 of 4.55 µM) and induced apoptosis. nih.gov
Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivativesA549Evaluated for anticancer activity. nih.gov

Pancreatic cancer remains one of the most challenging malignancies to treat, making the discovery of new therapeutic agents a high priority. Analogs incorporating the piperazine structure have been investigated for their potential in this area. A study focused on designing and synthesizing novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer performed growth inhibition screening against several pancreatic cell lines, including Panc-1. nih.gov

In this research, modifications to the core structure led to analogs with enhanced potency. One derivative, in particular, was found to be 10–20 fold more active against the pancreatic cancer cell lines examined, with a sub-micromolar GI50 value of 0.61 μM for Panc-1. nih.gov Additionally, a separate investigation into 3-(piperazinylmethyl)benzofuran derivatives as potential CDK2 inhibitors assessed their cytotoxic activity against the Panc-1 cell line, with IC50 values ranging from 0.94 to 125.85 µM. nih.gov

Cytotoxic Activity of Piperazine Analogs on Pancreatic Cancer Cell Lines

Compound TypeCell LineKey FindingReference
Piperazine-1,2,3-triazole derivativesPanc-1A lead compound showed a GI50 value of 0.61 μM. nih.gov
3-(Piperazinylmethyl)benzofuran derivativesPanc-1Cytotoxic activity with IC50 values ranging from 0.94–125.85 µM. nih.gov

Elucidation of Molecular Mechanisms of Antineoplastic Action

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with the this compound scaffold emerging as a promising pharmacophore. Analogs of this compound have been the subject of extensive pre-clinical research to understand their mechanisms of antineoplastic action at the molecular level. These investigations have revealed a multi-targeted approach, with these compounds demonstrating inhibitory effects on key enzymes and cellular processes involved in cancer progression.

Topoisomerase II (Topo II) Inhibition

Topoisomerase II (Topo II) is a vital enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. Its inhibition is a well-established mechanism for cancer chemotherapy. Some piperazine derivatives have been identified as Topo II inhibitors. For instance, certain sulfonyl piperazine compounds have demonstrated the ability to inhibit Topo II activity. nih.gov The proposed mechanism involves the stabilization of the Topo II-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. Molecular docking studies have suggested that these compounds can bind to the DNA-Topo II complex, with interactions such as hydrogen bonding with amino acid residues like asparagine contributing to their inhibitory effect. nih.gov While direct evidence for this compound itself is still emerging, the activity of structurally related sulfonyl piperazine derivatives suggests that this class of compounds warrants further investigation as Topo II-targeting agents.

Compound Class Mechanism of Action Key Interactions Reference
Sulfonyl Piperazine DerivativesInhibition of Topoisomerase IIBinding to DNA-Topo II complex, hydrogen bonding with asparagine residues. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. semanticscholar.org Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. A number of pyridine and pyrimidine-based compounds have been developed as CDK2 inhibitors. semanticscholar.orgnih.gov For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were synthesized and shown to be potent CDK2 inhibitors. One of the most promising compounds from this series, compound 7l, exhibited an IC50 value of 64.42 nM against CDK2/cyclin A2. nih.gov This compound also demonstrated broad antiproliferative activity against various cancer cell lines. nih.gov While these compounds are not direct analogs of this compound, their structures, which incorporate a pyridine ring, highlight the potential of this heterocycle in the design of effective CDK2 inhibitors. The inhibitory mechanism of these compounds typically involves binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates. semanticscholar.org

Compound Target IC50 Cell Lines Tested Reference
Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative)CDK2/cyclin A264.42 nMMV4-11, HT-29, MCF-7, HeLa nih.gov
RibociclibCDK20.068 ± 0.004 µM- mdpi.com
Compound 9a (Pyrazolo[3,4-b]pyridine derivative)CDK21.630 ± 0.009 µMHela, MCF7, HCT-116 mdpi.com
Compound 14g (Pyrazolo[3,4-b]pyridine derivative)CDK20.460 ± 0.024 µMHela, MCF7, HCT-116 mdpi.com
Induction of Apoptosis and Cell Cycle Arrest

A fundamental goal of cancer therapy is to induce apoptosis (programmed cell death) and halt the uncontrolled proliferation of cancer cells through cell cycle arrest. Several studies have shown that piperazine derivatives are capable of eliciting these effects. For instance, a novel piperazine derivative, referred to as C505, was found to induce caspase-dependent apoptosis in cancer cells. e-century.us Treatment with C505 led to the activation of caspase-8 and caspase-3, key executioners of the apoptotic pathway. e-century.us Furthermore, this compound was observed to cause cell cycle arrest at the S/G2/M phase. e-century.us Similarly, a dispiropiperazine derivative, SPOPP-3, has been reported to induce G2/M phase cell cycle arrest and apoptosis in human cancer cells. nih.govmacewan.ca The growth inhibitory effects of some piperazine compounds, such as piperine, have been linked to G1 phase cell cycle arrest, which is associated with the downregulation of cyclin D1. nih.gov These findings collectively suggest that the piperazine scaffold is a valuable component in the design of molecules that can effectively trigger cancer cell death and inhibit their proliferation.

Compound Effect Mechanism Cell Lines Reference
C505 (Piperazine derivative)Caspase-dependent apoptosis, S/G2/M cell cycle arrestActivation of caspase-8 and caspase-3K562 e-century.us
SPOPP-3 (Dispiropiperazine derivative)G2/M phase cell cycle arrest, apoptosis, necrosis, DNA damage-SW480 nih.govmacewan.ca
PiperineG1 phase cell cycle arrest, apoptosisDown-regulation of cyclin D1SK MEL 28, B16 F0 nih.gov
Heat Shock Protein (Hsp90-Cdc37) Disruption

The Hsp90-Cdc37 chaperone system is crucial for the stability and function of numerous oncogenic client proteins, particularly kinases. nih.gov Disrupting the interaction between Hsp90 and its co-chaperone Cdc37 represents a targeted approach to cancer therapy, as it can lead to the degradation of these client proteins. nih.gov This strategy is considered to be more selective and potentially less toxic than direct Hsp90 inhibition. nih.govnih.gov While direct studies on this compound analogs are limited in this context, the principle of targeting this protein-protein interaction is a promising avenue for the development of novel anticancer drugs. Research has shown that both synthetic small molecules and natural products can disrupt the Hsp90-Cdc37 complex, leading to the depletion of client proteins and the inhibition of tumor cell proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive the growth and proliferation of various cancers. nih.gov Consequently, EGFR kinase inhibitors are an important class of targeted cancer therapies. Pyrimidine (B1678525) and pyridine-containing compounds have been extensively explored as EGFR inhibitors. nih.govnih.gov These molecules typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation. nih.gov For example, various 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines have been synthesized and shown to have inhibitory activity against EGFR. nih.gov The inclusion of a pyridine ring in these structures underscores its potential role in interacting with the EGFR active site. Although specific data on this compound analogs as EGFR inhibitors is not yet widely available, the established activity of other pyridine-containing molecules suggests that this scaffold could be a valuable starting point for the design of new EGFR kinase inhibitors.

Compound Class Target Mechanism Reference
PyridopyrimidinesEGFRInhibition of the phosphorylated tyrosine kinase (PTK) site nih.gov
4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridinesEGFRInhibition of EGFR kinase activity nih.gov

Antimicrobial Activity Investigations

In addition to their potential as anticancer agents, this compound analogs have been investigated for their antimicrobial properties. The rise of antibiotic resistance has created an urgent need for new classes of antimicrobial drugs. One promising target in bacteria is the enzyme LpxH, which is involved in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.

A series of pyridinyl sulfonyl piperazine LpxH inhibitors have been developed and shown to have potent antibiotic activity against Enterobacterales. nih.gov The incorporation of a pyridine ring into the sulfonyl piperazine scaffold was found to significantly enhance the inhibition of LpxH. nih.gov One of the lead compounds from this series, JH-LPH-107, displayed impressive minimum inhibitory concentrations (MICs) of 0.31 and 0.04 μg/mL against E. coli and K. pneumoniae, respectively. nih.gov Furthermore, other piperazine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.netmdpi.com A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited strong antibacterial activity against several Gram-positive bacteria, with some compounds showing activity similar to the antibiotic linezolid. nih.gov

Compound Target Organism MIC (μg/mL) Reference
JH-LPH-97E. coli 2592213 nih.gov
JH-LPH-107E. coli0.31 nih.gov
JH-LPH-107K. pneumoniae0.04 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidis0.625 mdpi.com
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureus2.5 mdpi.com
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)MRSA5 mdpi.com
LinezolidS. aureus (ATCC25923)1-2 nih.gov
Compound 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative)S. aureus (ATCC25923)2 nih.gov

Antibacterial Efficacy

The emergence of multidrug-resistant bacteria, particularly Gram-negative pathogens, has created an urgent need for novel antibiotics that act on new molecular targets. nih.gov One such target is the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), which is essential for the biosynthesis of lipid A. nih.govnih.gov Lipid A is a critical component of the outer membrane of Gram-negative bacteria, making its biosynthetic pathway an attractive focus for drug development. nih.govnih.gov Analogs of this compound have been investigated as potent inhibitors of LpxH, demonstrating significant antibacterial activity. nih.govacs.org

Research into pyridinyl sulfonyl piperazine analogs has revealed potent antibiotic activity against wild-type Enterobacterales, including Escherichia coli and Klebsiella pneumoniae. nih.govresearchgate.net The development of these compounds has often started from initial hits, such as AZ1, which showed activity primarily against efflux-deficient strains of E. coli. nih.govresearchgate.net Through structural modifications, including the incorporation of a pyridine ring, newer analogs have been developed with significantly enhanced activity against wild-type, efflux-proficient pathogens. nih.govacs.org

The position of the nitrogen atom in the pyridine ring was found to be crucial for the compound's efficacy. nih.govacs.org Analogs with the nitrogen at the ortho-position relative to the piperazine ring, such as JH-LPH-86, JH-LPH-92, and JH-LPH-97, showed a dramatic reduction in Minimum Inhibitory Concentration (MIC) values compared to their phenyl-ring counterparts. acs.org For instance, against an efflux-deficient strain of K. pneumoniae, the MIC value was reduced from >64 µg/mL for the parent compound to as low as 0.08 µg/mL for analog JH-LPH-92. acs.org The lead compound, JH-LPH-107, which incorporates an N-methyl-N-phenyl-methanesulfonamide moiety, displayed potent MICs of 0.31 µg/mL against E. coli and 0.04 µg/mL against an efflux-deficient strain of K. pneumoniae. nih.gov

Table 1: Antibacterial Activity (MIC) of this compound Analogs against Gram-Negative Bacteria

Compound Organism MIC (µg/mL) Reference
JH-LPH-97 E. coli 25922 13 nih.govacs.org
JH-LPH-86 K. pneumoniae 10031 (efflux-deficient) 0.25 acs.org
JH-LPH-92 K. pneumoniae 10031 (efflux-deficient) 0.08 acs.org
JH-LPH-97 K. pneumoniae 10031 (efflux-deficient) 0.10 acs.org
JH-LPH-107 E. coli 0.31 nih.gov
JH-LPH-107 K. pneumoniae 10031 (efflux-deficient) 0.04 nih.gov

The primary mechanism behind the antibacterial action of these pyridinyl sulfonyl piperazine compounds is the inhibition of the LpxH enzyme. nih.govnih.gov The introduction of a pyridine ring into the sulfonyl piperazine scaffold was shown to dramatically enhance LpxH inhibition compared to the initial lead compound, AZ1. nih.govacs.org

Structural and biochemical analyses revealed that the orientation of the pyridine ring significantly impacts inhibitory potency. nih.govacs.org When the nitrogen atom was in the ortho-position to the piperazine linker (as in compounds JH-LPH-86 and JH-LPH-90), the half-maximal inhibitory concentration (IC50) was reduced by 3.2- to 4.2-fold compared to AZ1. nih.govacs.org This enhancement is attributed to an improved interaction between the pyridinyl group and the F141 residue of the LpxH insertion lid. nih.gov In contrast, placing the nitrogen at the meta or para positions (JH-LPH-89 and JH-LPH-88, respectively) reduced the inhibitory potency by approximately 7- to 9-fold. nih.govacs.org

Table 2: LpxH Enzyme Inhibition by this compound Analogs

Compound LpxH IC50 (nM) Fold Change vs. AZ1 Reference
AZ1 360 1.0 nih.govacs.org
JH-LPH-86 85 4.2x stronger nih.govacs.org
JH-LPH-90 112 3.2x stronger nih.govacs.org
JH-LPH-89 2464 ~7x weaker nih.govacs.org
JH-LPH-88 3182 ~9x weaker nih.govacs.org

While the LpxH target is specific to Gram-negative bacteria, other piperazine-containing compounds have been evaluated for activity against Gram-positive organisms like Staphylococcus aureus. nih.govnih.gov For example, a piperazinyl-cross-linked ciprofloxacin (B1669076) dimer was shown to be lethal to S. aureus, with its preferred target being DNA gyrase. nih.gov This dimer demonstrated more potent activity than ciprofloxacin against certain wild-type and mutant strains of S. aureus. nih.gov However, specific studies focusing on the activity of this compound analogs against Gram-positive pathogens are less common, as their primary development has been as LpxH inhibitors for Gram-negative infections. nih.gov

Antifungal Efficacy

Investigations into related chemical structures have indicated potential antifungal applications. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and evaluated for antifungal activity against various clinical isolates. nih.gov Many of these compounds showed greater efficacy than the standard drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values of ≤ 25 µg/mL. nih.gov A docking study suggested that the most active compounds may act by binding to the Candida albicans lanosterol (B1674476) 14α-demethylase enzyme. nih.gov

Specifically, within a series of 4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide derivatives, the compound with an unsubstituted benzene (B151609) ring (compound 26) and a derivative substituted with a fluorine atom (compound 28) were among the most active. nih.gov Conversely, analogs containing one or two chlorine atoms on the phenylpiperazine substituent showed no antifungal activity. nih.gov Other research has also noted that some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles exhibited higher antifungal activity than ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov

Antiviral Efficacy (e.g., Human Immunodeficiency Virus Type 1 and 2 (HIV-1, HIV-2))

The piperazine scaffold is a key feature in several antiviral agents, notably those targeting HIV. nih.govnih.gov While research specifically on this compound as an antiviral is not widely documented, related piperazine-based compounds have been extensively developed as potent HIV-1 inhibitors. nih.govnih.gov

A major mechanism for the anti-HIV activity of piperazine-based compounds is the antagonism of the CCR5 receptor. nih.govnih.gov CCR5 is a co-receptor that is crucial for the entry of the most common strains of HIV-1 into host cells. By blocking this receptor, these compounds prevent the virus from infecting immune cells. The optimization of piperazine-based leads has resulted in potent and selective CCR5 antagonists. nih.gov For example, replacing an unsymmetrical nicotinamide-N-oxide moiety with a symmetrical 4,6-dimethyl pyrimidine-5-carboxamide in one series of piperazine compounds improved the potency of inhibiting HIV entry. nih.gov Further optimization led to the discovery of Sch-D, a potent and orally bioavailable CCR5 antagonist that has advanced to clinical trials. nih.gov

Antimalarial Efficacy (Plasmodium falciparum)

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to possess antimalarial properties. cumhuriyet.edu.tr The complex life cycle of Plasmodium falciparum offers numerous targets for drug discovery, a crucial endeavor given the rise of drug resistance. cumhuriyet.edu.tr High-throughput screening has identified piperazine sulfonamides as active against P. falciparum. pensoft.net

In one study, screening identified two piperazine sulfonamides with antiplasmodial activity. pensoft.net Further investigation into the structure-activity relationship (SAR) of these hits revealed that certain structural components were critical for efficacy. While replacing a furan (B31954) group did not cause a loss of activity, any attempt to replace a thiourea (B124793) group led to a significant decrease in potency, suggesting the thiourea moiety plays a key role in the compound class's mechanism of action. pensoft.net

Another series of compounds, pensoft.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment, were designed and evaluated for their ability to inhibit falcipain-2, an important antimalarial drug target whose inhibition leads to the death of the parasite. cumhuriyet.edu.tr From a virtual library of over 1500 compounds, 25 were synthesized and tested in vitro against P. falciparum. cumhuriyet.edu.trresearchgate.net Several of these compounds demonstrated promising antimalarial activity. cumhuriyet.edu.trresearchgate.net This line of research presents a potential starting point for developing new antimalarial drugs. cumhuriyet.edu.trresearchgate.net

Table 1: In Vitro Antimalarial Activity of pensoft.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridine Sulfonamide Analogs against P. falciparum

Compound Name IC₅₀ (μM) Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- pensoft.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridine-6-sulfonamide 2.24 Falcipain-2
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- pensoft.netresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one 4.98 Falcipain-2

Data sourced from Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry. cumhuriyet.edu.trresearchgate.net

Urease Inhibition (e.g., Helicobacter pylori)

The urease enzyme is a critical virulence factor for the bacterium Helicobacter pylori, which colonizes the human stomach and can lead to gastritis, peptic ulcers, and gastric cancer. nih.gov Urease, a nickel-dependent metalloenzyme, hydrolyzes urea to produce ammonia, which neutralizes the acidic gastric environment and allows the bacterium to survive and grow. nih.govcumhuriyet.edu.tr Consequently, inhibiting urease is a promising therapeutic strategy for treating H. pylori infections. nih.gov

Heterocycles containing nitrogen, such as pyridine and piperazine, are recognized for their pharmacological activities and are key scaffolds in various enzyme inhibitors. nih.gov Research has been directed toward synthesizing pyridylpiperazine-based derivatives as potential urease inhibitors. nih.gov One study focused on creating pyridylpiperazine-based carbodithioates, which were then evaluated for their ability to inhibit the enzyme. nih.gov Similarly, other research has explored pyridine-based piperazines as potent urease inhibitors, building on findings that pyridine carbothioamide and piperazine-based semicarbazone are effective. nih.gov The goal of this research is to develop drug candidates that can prevent bacterial infections by neutralizing the urease enzyme. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Investigated for Urease Inhibition

Scaffold Class Target Enzyme Rationale
Pyridylpiperazine-based carbodithioates H. pylori Urease To control bacterial infections by inhibiting a key survival enzyme. nih.gov
Pyridine-based piperazines H. pylori Urease Hybrid molecules combining two pharmacologically important scaffolds to enhance biological activity. nih.gov
Coumarins Urease Known for unique chemical structure and low toxicity. cumhuriyet.edu.tr
Hydroxamic acids H. pylori Urease A known class of urease inhibitors. nih.gov

This table summarizes compound classes investigated for urease inhibition based on available literature.

Other Biological Activities in Pre-clinical Models

Antidiabetic Potential (e.g., Alpha-Glucosidase and Alpha-Amylase Inhibition)

Diabetes mellitus is a major metabolic disease characterized by high blood glucose levels. cumhuriyet.edu.tr One therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which slows down carbohydrate digestion and reduces postprandial hyperglycemia. mdpi.comacs.org Both piperazine and sulfonamide moieties are known to have a wide range of biological effects, and their combination has been explored for antidiabetic properties. cumhuriyet.edu.tr

Several studies have synthesized and evaluated piperazine sulfonamide analogs for their inhibitory activity against these key enzymes. In one investigation, a series of 19 piperazine sulfonamide analogs were synthesized and tested for α-amylase inhibition. nih.gov The compounds exhibited varying degrees of inhibitory activity, with some showing significant effects comparable to the standard drug, acarbose. nih.gov Another study focused on phenylsulfonyl piperazine derivatives, synthesizing five new compounds and assessing their α-amylase inhibitory potential. cumhuriyet.edu.tr One of these derivatives demonstrated more substantial inhibition than acarbose. cumhuriyet.edu.tr While much of the research on piperazine sulfonamides for diabetes has focused on dipeptidyl peptidase-4 (DPP-4) inhibition, these findings highlight the potential of the scaffold to also act via α-amylase inhibition. pensoft.netmdpi.com

Table 3: α-Amylase Inhibitory Activity of Selected Piperazine Sulfonamide Analogs

Compound IC₅₀ (μM) Reference Standard (Acarbose) IC₅₀ (μM)
Compound 1 2.348 ± 0.444 1.353 ± 0.232
Compound 2 2.064 ± 0.040 1.353 ± 0.232
Compound 3 1.571 ± 0.050 1.353 ± 0.232
Compound 7 2.118 ± 0.204 1.353 ± 0.232

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT₇ Receptor Antagonism)

The serotonin 5-HT₇ receptor, a G protein-coupled receptor (GPCR), is implicated in various central nervous system functions and represents a target for treating disorders like depression and schizophrenia. nih.govfrontiersin.org Pharmacological blockade of this receptor has produced antidepressant-like effects in preclinical models and is a feature of the approved antidepressant vortioxetine. frontiersin.org The piperazine ring is a frequently utilized and often crucial structural element in ligands designed to target the 5-HT₇ receptor. frontiersin.org

Structure-activity relationship (SAR) studies have been conducted on series of piperazin-1-yl substituted unfused heterobiaryls to understand the features that govern binding affinity for the 5-HT₇ receptor. frontiersin.org Research on one model ligand, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, involved systematic structural changes to the pyrimidine core, the furan group, and the piperazine moiety. frontiersin.org It was found that the 4-(3-furyl) group was critical for high binding affinity, while the pyrimidine core could be replaced with a pyridine ring without a dramatic loss of affinity. frontiersin.org The piperazine group itself was shown to be optimal, as its replacement with homopiperazine (B121016) led to a moderate decrease in affinity, and replacement with non-basic piperidine (B6355638) or morpholine (B109124) groups resulted in a loss of affinity. frontiersin.org

Table 4: Binding Affinity of Selected Piperazin-1-yl Pyrimidine Analogs at 5-HT₇ Receptors

Compound Modification from Model Ligand Kᵢ (nM) for 5-HT₇R
Model Ligand (Compound 2) 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 17
Ethylpyrimidine Analog (12) Alkyl substitution at pyrimidine position 6 1
Butylpyrimidine Analog (13) Alkyl substitution at pyrimidine position 6 2
Homopiperazine Analog (42) Piperazine ring replaced with homopiperazine 148
Piperidine Analog (43) Piperazine ring replaced with piperidine >10000
Morpholine Analog (44) Piperazine ring replaced with morpholine >10000

Data sourced from Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry. frontiersin.org

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 1-(Pyridine-3-sulfonyl)piperazine core, several key pharmacophoric features have been identified as critical for interaction with various biological targets.

Pyridine (B92270) Ring: This aromatic heterocycle often engages in π-π stacking or π-alkyl interactions with aromatic amino acid residues in the target protein's binding site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for anchoring the ligand within the binding pocket.

Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a key structural feature. The oxygen atoms are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This linker also provides a specific geometry and rigidity between the pyridine and piperazine (B1678402) rings.

Piperazine Ring: This moiety is often considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its chair conformation provides a rigid structure that can orient substituents in specific vectors. The distal nitrogen atom (N-4) is a basic center, which is typically protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the target protein. researchgate.net This feature also enhances the water solubility of the compounds.

N-Substituent on Piperazine: The substituent attached to the second nitrogen of the piperazine ring often occupies a significant portion of the binding pocket and is a primary point for modification to modulate potency and selectivity. This group can contribute to hydrophobic or hydrophilic interactions depending on its nature.

Together, these features create a versatile scaffold where the pyridine and sulfonamide groups often serve as the primary binding elements, while the piperazine and its N-substituent are modified to fine-tune the compound's interaction with the specific target and to optimize its pharmacological profile.

Impact of Substituent Variations on Compound Potency and Selectivity

Systematic modification of the this compound scaffold has yielded significant insights into how different substituents affect biological activity. These variations can influence the compound's electronic properties, lipophilicity, steric profile, and ultimately, its affinity and selectivity for a biological target.

Substitutions on the pyridine ring can dramatically alter the electronic distribution and steric bulk of the molecule, thereby influencing its binding affinity. For instance, in a series of pyridylpiperazine hybrid derivatives designed as urease inhibitors, the electronic nature of substituents on a ring system was shown to be critical. Attaching an electron-withdrawing group like a nitro (NO₂) moiety can decrease inhibitory activity, while halogens like chlorine (Cl) can enhance it. nih.gov The position of the substituent is also vital; studies on pyridine analogues targeting nicotinic acetylcholine receptors have shown that bulky groups at the C5-position can significantly modulate binding affinity. nih.gov

The placement of the sulfonamide group on the pyridine ring is also a key determinant of activity. For example, moving the sulfonamide from position 3 to other positions on the pyridine ring would alter the spatial relationship between the key pharmacophoric elements, likely impacting target engagement.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity (Hypothetical Data for Illustration)

Compound ID Pyridine Substitution Target IC₅₀ (µM)
A-1 None Kinase X 1.5
A-2 5-Chloro Kinase X 0.8
A-3 5-Nitro Kinase X 5.2

| A-4 | 5-Methoxy | Kinase X | 2.1 |

The substituent on the distal nitrogen of the piperazine ring is one of the most frequently modified positions to optimize activity and selectivity. The nature of this substituent—whether it is alkyl, aryl, acyl, or another heterocyclic ring—plays a pivotal role.

In the development of inhibitors for Mycobacterium tuberculosis, SAR studies revealed that the N-substituent on the piperazine is critical. For instance, N-acylation of the piperazine with a cyclohexyl group was found to be essential for whole-cell activity. nih.gov In contrast, adding a simple methyl group to the piperazine ring itself resulted in a profound loss of both biochemical and whole-cell activity. nih.gov This highlights the sensitivity of the binding pocket to steric changes on the core piperazine structure.

Further studies on N-arylpiperazine derivatives have shown that electron-withdrawing, lipophilic substituents on the phenyl ring can sometimes decrease efficacy, whereas bulky, lipophilic moieties can improve activity against certain mycobacterial strains. mdpi.com This suggests that a delicate balance of size, shape, and electronics is required for optimal interaction.

Table 2: Impact of N-Piperazine Substituents on Antimycobacterial Activity

Compound ID N-Piperazine Substituent Target MIC₉₀ (µM) IC₅₀ (µM)
B-1 H MtbIMPDH >100 >100
B-2 Cyclohexylcarbonyl MtbIMPDH 12.5 10

| B-3 | Benzoyl | MtbIMPDH | 50 | 25 |

The piperazine ring itself acts as a rigid linker that correctly orients the pyridine-sulfonyl moiety and the N-substituent. Maintaining this rigidity is often crucial for activity. In studies of isoquinolinesulfonyl-piperazine analogues, replacing the rigid piperazine ring with a more flexible ethylenediamine spacer led to a complete loss of whole-cell activity, even though some enzymatic activity was retained. nih.gov This demonstrates that the conformational constraint provided by the piperazine ring is essential for effective interaction in a cellular context.

Furthermore, increasing the distance between the core scaffold and the functional groups on the N-substituent can also be detrimental. For example, extending the linker between the piperazine nitrogen and a terminal carboxamide group resulted in the loss of both whole-cell and enzymatic activity, indicating that a specific distance and orientation between key interacting groups are required. nih.gov These findings underscore the importance of the piperazine moiety not just as a carrier of substituents, but as a critical structural element that enforces a bioactive conformation.

Correlation between Specific Structural Motifs and Target Interaction Profiles

Molecular docking and X-ray crystallography studies provide atomic-level insights into how specific structural motifs of this compound derivatives interact with their biological targets. These studies help to rationalize the observed SAR data.

For pyridylpiperazine-based urease inhibitors, docking simulations revealed specific interactions within the enzyme's active site. nih.gov

The pyridine ring was shown to form π-alkyl interactions with hydrophobic residues such as Pro832 and Arg835.

The piperazine ring was observed to form alkyl interactions with residues like Pro832.

Substituents on the N-piperazine moiety were found to form crucial hydrogen bonds. For example, an acetamide substituent could form conventional hydrogen bonds with the side chains of Arg132, Ser834, Arg835, and Asn836. nih.gov

In a different class of compounds, phenylpiperazine derivatives of 1,2-benzothiazine designed as anticancer agents, docking studies showed that the molecules bind to the minor groove of DNA and interact with topoisomerase IIα. The sulfonyl group and other atoms were predicted to form hydrogen bonds with key amino acid residues like Asp479, while the phenylpiperazine moiety positioned itself to interact with the DNA backbone. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 1-(Pyridine-3-sulfonyl)piperazine, might interact with a biological target, typically a protein.

Research on related scaffolds has demonstrated the utility of molecular docking in elucidating key binding interactions. For instance, docking studies on various piperazine (B1678402) derivatives have revealed their potential to bind to a range of biological targets. These studies often show that the piperazine ring can engage in crucial hydrogen bonding and hydrophobic interactions within the active site of an enzyme or receptor. nih.govnih.gov In the case of this compound derivatives, the pyridine (B92270) nitrogen and the sulfonyl oxygens are likely to act as hydrogen bond acceptors, while the piperazine ring and the pyridine ring can participate in van der Waals and hydrophobic interactions.

A study on a novel series of nih.govnih.govmdpi.comtriazolo[4,3-a]pyridines, including a derivative with a piperidin-1-ylsulfonyl fragment, utilized molecular docking to investigate their binding to the falcipain-2 enzyme, a key target in antimalarial drug discovery. mdpi.com The docking results for 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one highlighted specific interactions within the enzyme's active site, contributing to its observed in vitro activity. mdpi.com Similarly, for this compound, docking studies would be instrumental in identifying potential amino acid residues involved in binding, which is a critical step in the rational design of more potent and selective inhibitors. The insights gained from such studies can guide the synthesis of new analogs with improved binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity.

For derivatives of this compound, QSAR studies can be invaluable in predicting their biological activities and guiding the synthesis of new compounds with enhanced potency. While specific QSAR models for this exact compound are not extensively documented, studies on related structures provide a framework for how such models could be developed. For example, 3D-QSAR models have been successfully applied to series of piperazine derivatives to understand the structural requirements for their inhibitory activity against specific targets. mdpi.com

A reliable QSAR model for this compound analogs would typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. chemrevlett.com For instance, a QSAR study on thiazolidinyl analogs containing a pyridine ring developed models with good predictive power for analgesic and anti-inflammatory activities, demonstrating the utility of this approach for pyridine-containing compounds. researchgate.net The development of robust QSAR models for this compound derivatives would enable the prediction of the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.com

Density Functional Theory (DFT) Applications in Conformational and Electronic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug discovery, DFT calculations are employed to understand the conformational preferences, electronic properties, and reactivity of molecules like this compound.

Furthermore, DFT allows for the calculation of various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. These theoretical insights are fundamental for rationalizing the observed biological activities and for designing new derivatives with optimized electronic properties.

Virtual Screening Methodologies for Novel Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be screened experimentally, saving time and resources.

For identifying novel lead compounds based on the this compound scaffold, both ligand-based and structure-based virtual screening methods can be employed. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a library of potential ligands.

Collaborative virtual screening efforts have proven successful in identifying new hits for various diseases. For example, a pre-competitive virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, leading to a rapid expansion of the chemical series and improved antiparasitic activity. nih.govresearchgate.net Similarly, a virtual screening campaign can be designed to identify novel inhibitors of a specific target by using the this compound core as a starting point. High-throughput virtual screening of large compound databases can identify novel chemical starting points for optimization. researchgate.net The hits identified from virtual screening can then be subjected to further computational analysis and experimental validation to confirm their activity.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties for Research Design

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug development process. In silico ADME prediction models are now widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

For this compound and its derivatives, various ADME parameters can be predicted using computational tools. These predictions help in assessing the drug-likeness of the compounds and in guiding the design of molecules with improved pharmacokinetic properties. nih.govnih.gov Key properties that are typically evaluated include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes. mdpi.com

Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural confirmation of 1-(Pyridine-3-sulfonyl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, researchers can identify the electronic environment of each proton and carbon atom, respectively.

While specific spectral data for this compound is not extensively detailed in the provided search results, general principles can be applied. For instance, the proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The chemical shifts and coupling constants of the pyridine protons would be characteristic of a 3-substituted pyridine ring system. The protons on the piperazine ring would likely appear as multiplets in the aliphatic region of the spectrum.

For comparison, the ¹H NMR spectrum of the parent molecule, pyridine, in deuterated chloroform (B151607) (CDCl₃) shows signals at approximately 8.52 ppm, 7.16 ppm, and 7.54 ppm. chemicalbook.com In a series of 1-benzhydryl-sulfonyl-piperazine derivatives, the piperazine protons were characterized by their NMR signals. nih.gov The synthesis and characterization of such derivatives routinely employ NMR for structural confirmation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

ProtonsPredicted Chemical Shift (ppm)
Pyridine H-28.8 - 9.0
Pyridine H-48.0 - 8.2
Pyridine H-57.4 - 7.6
Pyridine H-68.6 - 8.8
Piperazine (CH₂)₂-N-SO₂3.2 - 3.4
Piperazine (CH₂)₂-NH2.9 - 3.1

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound would include those for the sulfonyl group (S=O stretching), the C-N bonds of the piperazine ring, and the aromatic C-H and C=N bonds of the pyridine ring. The sulfonyl group typically exhibits strong stretching vibrations in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

The synthesis of various sulfonyl-piperazine derivatives has been confirmed using FTIR analysis, highlighting the utility of this technique in identifying the key functional groups. nih.gov For the related compound pyridine, its IR spectrum shows characteristic absorptions, although specific peaks for the sulfonylpiperazine moiety would be distinct. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120
C-N (Piperazine)Stretch1150 - 1020
C=N (Pyridine)Stretch1600 - 1550
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850

High-Resolution Mass Spectrometry (HRMS/LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures. The exact mass measurement provided by HRMS offers a high degree of confidence in the compound's identity.

In studies involving the derivatization of steroidal estrogens with pyridine-3-sulfonyl chloride, LC-ESI-MS/MS was employed, demonstrating the utility of this reagent in mass spectrometric analysis. nih.gov The product ion spectra of the pyridine-3-sulfonyl derivatives provided specific fragmentation patterns that were crucial for structural elucidation. nih.gov Similarly, the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives was characterized using LC/MS. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₃N₃O₂S
Monoisotopic Mass227.0728 Da
Nominal Mass227 Da

Chromatographic Methods for Compound Analysis in Research Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various research samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate this compound from other components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for its identification.

Pyridine-3-sulfonyl chloride, the precursor to the title compound, is noted as a derivatization agent for HPLC analysis. sigmaaldrich.com A specific HPLC method for detecting pyridine-3-sulfonyl chloride has been developed using a C18 column and a mobile phase consisting of a tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer and acetonitrile. patsnap.com While this method is for the precursor, similar reversed-phase HPLC conditions would likely be applicable for the analysis of this compound. Furthermore, HPLC methods have been developed for the determination of various piperazine-containing drugs. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex biological matrices. The method involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for highly selective quantification.

The use of pyridine-3-sulfonyl chloride as a derivatizing agent to enhance the sensitivity of analytes for LC-MS/MS determination has been reported. sigmaaldrich.com For instance, it has been used for the analysis of steroidal estrogens and bisphenols. nih.govsigmaaldrich.com A rapid and sensitive LC-MS/MS method was developed for the determination of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidyl)-piperazine, in rat plasma, showcasing the applicability of this technique for piperazine-containing compounds. nih.gov

Lack of Available Research on Derivatization of this compound

Following a comprehensive review of scientific literature, it has been determined that there is no specific, published research detailing the derivatization of the compound This compound for the purpose of enhanced analytical detection. While the core structure of this molecule suggests potential chemical modifications, dedicated studies to develop and validate such methods for this particular compound are not present in the available body of research.

Searches for analytical methodologies for "this compound" and related terms did not yield any studies describing its derivatization. The available scientific literature focuses on related, but distinct, topics:

Derivatization of the Parent Compound, Piperazine: Research exists on the derivatization of piperazine, the parent heterocyclic amine. For instance, reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and acetic anhydride (B1165640) have been used to modify piperazine to improve its detectability in chromatographic methods. nih.govnih.govnih.gov These strategies target the secondary amine groups of the piperazine ring.

Pyridine-3-sulfonyl Chloride as a Derivatizing Agent: The chemical moiety, pyridine-3-sulfonyl chloride, is itself used as a derivatizing agent to enhance the analytical detection of other compounds, such as steroidal estrogens and bisphenols. In these applications, the sulfonyl chloride group reacts with functional groups like phenols on the target analytes to improve their ionization efficiency in mass spectrometry.

While the secondary amine on the piperazine ring of "this compound" represents a potential site for derivatization, analogous to the reactions of piperazine itself, no studies have been published that apply these or other derivatization strategies specifically to "this compound" for analytical purposes. Therefore, no detailed research findings, data tables, or established analytical methodologies on this specific subject can be provided.

Future Research Directions and Pre Clinical Therapeutic Prospects

Rational Design of Novel Analogs with Enhanced Target Specificity and Potency

The principles of rational drug design are central to unlocking the full therapeutic potential of the 1-(pyridine-3-sulfonyl)piperazine core structure. This approach involves the strategic modification of the molecule to optimize its interaction with specific biological targets, thereby enhancing its desired effects while minimizing off-target activity.

Future efforts in this domain will likely concentrate on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to different parts of the this compound molecule affect its biological activity is crucial. For instance, research on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives has already demonstrated that substitutions on the phenyl ring can influence activity at targets like PPARγ. nih.gov Further studies could involve altering the pyridine (B92270) ring, the sulfonyl group, or the piperazine (B1678402) moiety to fine-tune the compound's properties.

Bioisosteric Replacement: This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, replacing the pyridine ring with other heterocyclic systems could lead to novel analogs with altered target-binding affinities and pharmacokinetic properties.

Conformational Analysis: Understanding the three-dimensional shape of the this compound molecule and how it binds to its target is essential for designing more potent analogs. Computational modeling techniques can be employed to predict the most favorable conformations for binding and guide the synthesis of new derivatives.

An example of the application of rational design can be seen in the development of antimalarial agents, where a virtual library of nih.govnih.govscielo.brtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed and investigated. nih.gov This highlights how computational screening and subsequent synthesis can lead to the identification of potent compounds. Similarly, the design of novel pyruvate (B1213749) dehydrogenase complex E1 inhibitors involved introducing different moieties to a lead structure to enhance antibacterial activity. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While some biological targets of this compound derivatives have been identified, there remains a vast, unexplored landscape of potential therapeutic applications. A critical area of future research will be to uncover novel biological targets and elucidate the underlying mechanisms of action for this class of compounds.

Key research avenues include:

Target Deconvolution: For compounds that show interesting biological effects without a known target, various techniques can be employed to identify their binding partners. These methods include affinity chromatography, chemical proteomics, and computational target prediction.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify those that produce a desired physiological effect. Once a "hit" is identified, subsequent studies can then focus on determining its mechanism of action.

Pathway Analysis: By examining the effects of this compound derivatives on global gene expression or protein levels, researchers can gain insights into the biological pathways that are modulated by the compound. This can provide clues about its mechanism of action and potential therapeutic uses.

The discovery that certain sulfonamide derivatives possess antiprotozoal activity against parasites like Trypanosoma cruzi and Leishmania chagasi underscores the potential for this chemical class to act on a variety of biological targets. nih.gov

Development and Refinement of Advanced In vitro and In vivo (Animal) Models for Efficacy Assessment

To accurately predict the therapeutic potential of novel this compound analogs, it is imperative to have robust and relevant preclinical models. The development and refinement of both in vitro (laboratory-based) and in vivo (animal) models are crucial for assessing the efficacy of these compounds. nih.gov

Future directions in this area include:

Humanized Models: The use of animal models that have been genetically engineered to express human genes or cells can provide a more accurate representation of how a drug will behave in humans.

Organoid Cultures: Three-dimensional organoid cultures, which are grown from stem cells and mimic the structure and function of human organs, offer a powerful in vitro tool for testing drug efficacy and toxicity.

Disease-Specific Models: The development of animal models that accurately replicate the pathology of specific human diseases is essential for evaluating the therapeutic potential of new drug candidates. bioline.org.brprobiocdmo.com For instance, in the context of metabolic diseases, db/db mice have been used to assess the antidiabetic effects of related sulfonamide derivatives. nih.gov

The evaluation of drug efficacy is a critical step in the drug development pipeline. probiocdmo.compharmaron.com Standardized protocols for both in vitro and in vivo screening are necessary to ensure that the data generated is reliable and reproducible. nih.govbioline.org.br The development of membrane-moderated transdermal systems, for example, requires extensive in vitro and in vivo evaluation to determine parameters like drug release and permeation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonylpiperazines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful tools are poised to significantly accelerate the development of novel sulfonylpiperazine-based therapeutics. nih.govscielo.breprajournals.com

AI and ML can be applied across the entire drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast datasets of genomic, proteomic, and clinical data to identify and validate novel drug targets. nih.gov

Virtual Screening and Hit Identification: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising "hit" molecules. nih.govscielo.br

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, opening up new avenues for chemical exploration.

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the development process. nih.gov

Clinical Trial Optimization: AI can be used to optimize the design of clinical trials by identifying patient populations that are most likely to respond to a particular treatment. eprajournals.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridine-3-sulfonyl)piperazine, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves sulfonylation of piperazine using pyridine-3-sulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .

Q. How can the molecular structure of this compound be validated experimentally?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm sulfonyl-piperazine linkage (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridine protons at δ 8.0–9.0 ppm) .
    • IR : Sulfonyl (S=O) stretching vibrations at ~1150 cm1^{-1} and ~1350 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 228.07 .

Q. What physicochemical properties are critical for handling and storage?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL), necessitating lyophilization for long-term storage .
  • Stability : Degrades under strong acidic/basic conditions; store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Substituent Effects :

    Position Modification Impact on Activity Reference
    Pyridine C-5Trifluoromethyl (-CF3_3)Increased enzyme inhibition (IC50_{50} ↓ 30%)
    Piperazine N-4Benzyl or aryl groupsImproved receptor binding affinity (Kd_d ↓ 2-fold)
  • Methodology :

    • Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
    • In Vitro Assays : Dose-response curves (0.1–100 µM) to quantify potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Data Validation :
    • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
    • Use orthogonal methods (e.g., SPR for binding, fluorescence polarization for enzymatic activity) .
  • Analytical Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

  • ADMET Prediction :
    • Software : SwissADME or ADMETLab to estimate logP (target <3), blood-brain barrier permeability, and CYP450 interactions .
    • Metabolite Identification : LC-MS/MS to track phase I/II metabolites in hepatocyte incubations .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • HPLC-PDA : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), limit of detection (LOD) ≤0.1% .
  • GC-MS : For volatile byproducts (e.g., unreacted pyridine derivatives) .
  • Elemental Analysis : Verify <0.5% residual solvents (e.g., DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridine-3-sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Pyridine-3-sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.